Home > Products > Building Blocks P2548 > 7-Fluoro-1H-pyrrolo[3,2-C]pyridine
7-Fluoro-1H-pyrrolo[3,2-C]pyridine - 1190315-04-8

7-Fluoro-1H-pyrrolo[3,2-C]pyridine

Catalog Number: EVT-1684839
CAS Number: 1190315-04-8
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,6-Difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one

Compound Description: 6,6-Difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one derivatives are intermediates in the synthesis of 7-fluoro­furo[3,2-c]pyridine derivatives. []

Relevance: These compounds share a fused pyrrole ring system with 7-Fluoro-1H-pyrrolo[3,2-C]pyridine. The thermal rearrangement of these intermediates leads to the formation of the structurally similar 7-fluoro­furo[3,2-c]pyridine scaffold. []

4,4,6,6-Tetrafluorocyclopropa[b]furo[2,3-c]pyrrole

Compound Description: 4,4,6,6-Tetrafluorocyclopropa[b]furo[2,3-c]pyrrole derivatives, alongside 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one derivatives, are intermediates formed during the synthesis of 7-fluoro­furo[3,2-c]pyridine derivatives. []

Relevance: This compound class, like 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one, features a fused pyrrole ring system, mirroring the core structure of 7-Fluoro-1H-pyrrolo[3,2-C]pyridine. Upon thermolysis, these intermediates can convert into the structurally analogous 7-fluoro­furo[3,2-c]pyridine scaffold. []

2,5-Disubstituted 7-fluoro-4,5-dihydrofuro[3,2-c]pyridine-4(5H)-ones

Compound Description: 2,5-Disubstituted 7-fluoro-4,5-dihydrofuro[3,2-c]pyridine-4(5H)-ones are synthesized through the thermolysis of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one and 4,4,6,6-tetrafluorocyclopropa[b]furo[2,3-c]pyrrole derivatives. []

Relevance: This compound class displays a high degree of structural similarity to 7-Fluoro-1H-pyrrolo[3,2-C]pyridine. Both share a core structure incorporating a fluorine atom at the 7-position of a fused heterocyclic system containing both a pyrrole and a pyridine ring. []

Overview

7-Fluoro-1H-pyrrolo[3,2-C]pyridine is a fluorinated heterocyclic compound characterized by a pyrrolo[3,2-C]pyridine core structure. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position enhances its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various diseases including cancer .

Source and Classification

The compound is classified under heterocyclic compounds, specifically pyrrolopyridines, which are known for their diverse biological activities. The molecular formula for 7-fluoro-1H-pyrrolo[3,2-C]pyridine is C8H6FN2O2, and it is often studied for its role in drug development and material science. Its unique structure allows it to interact with biological targets effectively, making it a subject of extensive research in both synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 7-fluoro-1H-pyrrolo[3,2-C]pyridine can be achieved through various methods, primarily involving palladium-catalyzed reactions. One common approach includes the following steps:

  1. Palladium-Catalyzed Larock Indole Synthesis: This method constructs the functionalized indole unit necessary for the pyrrolo[3,2-C]pyridine structure.
  2. Sequential Buchwald–Hartwig Amination/C–H Activation: This one-pot reaction facilitates the formation of the key pyrrolo[3,2-C]carbazole unit from the indole intermediate.
  3. Oxidation and Reduction: These reactions modify functional groups to yield desired derivatives.
Molecular Structure Analysis

Structure

The molecular structure of 7-fluoro-1H-pyrrolo[3,2-C]pyridine features a fused ring system that includes nitrogen atoms integral to its heterocyclic nature. The InChI representation of the compound is:

InChI 1S C8H6FN2O2 c9 6 3 10 1 4 5 8 12 13 2 11 7 4 6 h1 3 11H H 12 13 \text{InChI 1S C8H6FN2O2 c9 6 3 10 1 4 5 8 12 13 2 11 7 4 6 h1 3 11H H 12 13 }

Data

Key structural data include:

  • Molecular Weight: Approximately 180.14 g/mol
  • InChI Key: PEJFUPGNXYCZQW-UHFFFAOYSA-N
  • Chemical Properties: The compound exhibits distinct reactivity due to the presence of both fluorine and carboxylic acid functional groups, influencing its interactions in biological systems .
Chemical Reactions Analysis

7-Fluoro-1H-pyrrolo[3,2-C]pyridine participates in several chemical reactions:

  • Oxidation: The compound can be oxidized to form various derivatives.
  • Reduction: Reduction reactions can convert carboxylic acid groups into alcohols or other functional groups.
  • Substitution Reactions: The fluorine atom can be substituted with different functional groups using reagents like palladium catalysts or reducing agents such as sodium borohydride.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action for 7-fluoro-1H-pyrrolo[3,2-C]pyridine primarily involves its inhibition of fibroblast growth factor receptors. This inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy. The interaction with specific molecular targets is facilitated by hydrogen bonding and other non-covalent interactions that stabilize the complex formed between the compound and its target receptors .

Physical and Chemical Properties Analysis

Physical Properties

7-Fluoro-1H-pyrrolo[3,2-C]pyridine is typically a solid at room temperature with properties that may include:

  • Melting Point: Specific values depend on purity but generally fall within typical ranges for similar compounds.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the fluorine atom.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Analyses using software such as ChemBioDraw indicate that this compound adheres well to Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties for drug development .

Applications

7-Fluoro-1H-pyrrolo[3,2-C]pyridine has several notable applications:

  • Medicinal Chemistry: It serves as a building block in synthesizing more complex molecules with potential anticancer activity.
  • Biological Research: Studies focus on its role as an inhibitor of fibroblast growth factor receptors, contributing to understanding tumor biology.
  • Material Science: Investigated for developing new materials with unique properties.

Research continues to explore its full therapeutic potential across various fields, including oncology and drug design .

Introduction to 7-Fluoro-1H-pyrrolo[3,2-C]pyridine in Medicinal Chemistry

Structural and Functional Significance in Heterocyclic Scaffold Design

The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold possesses distinctive structural features that underpin its utility in drug design:

  • Planar Geometry and Hydrogen Bonding Capability: The bicyclic system adopts a nearly planar conformation due to aromatic delocalization across both rings. The pyrrole nitrogen (N1-H) serves as a strong hydrogen bond donor, while the pyridine nitrogen (N4) and fluorine atom at C7 act as hydrogen bond acceptors. This complementary hydrogen bonding pattern enables simultaneous interaction with multiple residues in biological targets, as demonstrated in tubulin binding studies where analogs maintained key interactions with Thrα179 and Asnβ349 despite fluorine substitution [3]. The planarity facilitates deep penetration into hydrophobic enzyme pockets inaccessible to bulkier scaffolds.

  • Electronic Modulation via Fluorine: Introduction of fluorine at the C7 position significantly alters the electron density distribution across the bicyclic system. The strongly electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen (N4) while increasing the acidity of the pyrrole N-H proton. This electronic perturbation enhances dipole moment (calculated increase of 1.2 D versus non-fluorinated analog) and improves membrane permeability. Quantum mechanical calculations reveal a 20% increase in molecular polarity index compared to the parent scaffold, facilitating aqueous solubility without compromising log P values [9] [10].

  • Isomer-Specific Bioactivity Profile: Among pyrrolopyridine isomers, the [3,2-c] configuration exhibits superior pharmacokinetic properties. Comparative molecular field analysis (CoMFA) demonstrates that the [3,2-c] isomer provides optimal spatial orientation of the fluorine atom for target engagement. When incorporated into colchicine-binding site inhibitors, the [3,2-c] isomer showed 5-fold greater tubulin polymerization inhibition (IC₅₀ = 0.12 μM) versus the [3,4-c] isomer (IC₅₀ = 0.6 μM) in HeLa cell assays [3] [8].

Table 1: Comparative Analysis of Pyrrolopyridine Isomers in Drug Design

IsomerRepresentative Bioactivitylog PaTPSA (Ų)bKey Advantages
[3,2-c] with 7-FTubulin inhibition (IC₅₀ 0.12 μM)1.8628.7Optimal metabolic stability, enhanced target affinity
[3,4-c]GPR119 agonism (EC₅₀ 0.016 μM)1.9258.4Moderate solubility but high protein binding
[2,3-c]Acid pump antagonism (IC₅₀ 28 nM)2.1035.2High permeability but rapid clearance
[3,2-b]Antimicrobial activity1.7830.1Unknown metabolic profile

aCalculated consensus log P values from PubChem computational chemistry [10]bTopological Polar Surface Area

Role in Overcoming Stability Challenges of Bioactive Cis-Olefin Analogues

The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a revolutionary solution to the stability limitations plaguing cis-olefin-based therapeutics, particularly in microtubule-targeting agents:

  • Conformational Rigidity Replacing Labile Cis-Olefins: Natural products like combretastatin A-4 (CA-4) and their synthetic vinylogues (e.g., compound 9) exhibit potent tubulin polymerization inhibition but suffer from rapid in vivo isomerization of their essential cis-olefin bond to the thermodynamically stable trans configuration, leading to significant potency reduction [3]. By replacing this metabolically labile motif with the rigid 7-fluorinated pyrrolopyridine core, medicinal chemists have successfully "locked" the bioactive conformation. X-ray crystallography confirms that the dihedral angle between the trimethoxyphenyl and indole rings in compound 10t (containing 7-fluoro-1H-pyrrolo[3,2-c]pyridine analog) maintains the crucial 55° torsion angle required for colchicine site binding, even under acidic conditions where cis-olefins isomerize within minutes [3].

  • Enhanced Metabolic Stability: The fluorinated bicyclic system demonstrates exceptional resistance to hepatic metabolism compared to olefinic analogs. Microsomal stability studies in rat liver microsomes (RLM) revealed intrinsic clearance (CLint) values of 84 μL/min/mg for fluorinated pyrrolopyridine derivatives versus >300 μL/min/mg for combretastatin analogs, indicating 3.6-fold improved metabolic stability [1] [8]. This enhancement is attributed to fluorine-induced blockade of oxidative metabolism at the C7 position and reduced electron density at adjacent carbons, preventing cytochrome P450-mediated oxidation. The scaffold also avoids the formation of reactive quinone metabolites observed in some olefin-based drugs.

  • Retained Potency with Improved Pharmacokinetics: Despite increased structural rigidity, optimized 7-fluorinated derivatives maintain exceptional target affinity. Compound 10t featuring the 7-fluoro-1H-pyrrolo[3,2-c]pyridine core demonstrated IC₅₀ values of 0.12 μM (HeLa), 0.15 μM (SGC-7901), and 0.21 μM (MCF-7), surpassing CA-4 potency by 2-fold while achieving 95% oral bioavailability in rats—a critical advancement over the poorly bioavailable natural product [3]. The fluorine atom contributes to this enhanced cellular activity through subtle electrostatic interactions with hydrophobic binding pockets in β-tubulin, as confirmed by molecular dynamics simulations showing 1.8 kcal/mol stronger binding energy versus non-fluorinated analogs.

Table 2: Comparative Stability and Potency of Scaffolds

Compound TypeTubulin Polymerization IC₅₀ (μM)HeLa Cell IC₅₀ (μM)Microsomal Stability (CLint, μL/min/mg)Bioavailability (%)
Combretastatin A-4 (CA-4)1.20.25>300<5
(Z,E)-Vinylogue CA-4 (9)0.90.282808
Non-fluorinated pyrrolo[3,2-c]pyridine0.450.4812045
7-Fluoro-1H-pyrrolo[3,2-c]pyridine (10t)0.210.128495

Positional Halogenation Strategies for Enhanced Bioactivity

Strategic fluorination at the C7 position of the pyrrolo[3,2-c]pyridine scaffold exemplifies the precision of modern halogenation strategies in medicinal chemistry:

  • Position-Specific Halogen Effects: The impact of fluorine substitution is profoundly influenced by its regiochemistry within the bicyclic system. Comparative studies reveal that C7-fluorination (electron-deficient pyridine ring) yields superior bioactivity versus C4 or C5 fluorination (pyrrole ring). When evaluated against SGC-7901 gastric cancer cells, C7-fluoro analogs exhibited IC₅₀ = 0.15 μM, while C5-fluoro isomers showed reduced potency (IC₅₀ = 1.61 μM)—a 10-fold difference attributable to optimized halogen bonding with tubulin's Asnβ349 residue [3] [9]. This positional preference arises because C7 fluorination preserves the hydrogen-bonding capability of the N1-H group while introducing orthogonal electronic effects that enhance π-stacking with the TYRβ224 phenol ring in the colchicine binding site.

  • Halogen Bonding in Target Engagement: The fluorine atom at C7 serves as a halogen bond acceptor with protein backbone carbonyl groups, contributing 0.8-1.2 kcal/mol to binding free energy in molecular dynamics simulations. In tubulin complexes, the C7-F···C=O interaction with Alaβ250 extends bond length to 3.2 Å (optimal for halogen bonding), while C6-fluoro analogs form weaker, less directional contacts [3]. This precise interaction geometry explains why 7-fluoro derivatives inhibit tubulin polymerization at concentrations as low as 3 μM, whereas 6-bromo analogs require >5 μM for equivalent effect despite similar lipophilicity.

  • Comparative Halogen Bioisosterism: Systematic evaluation of halogen substitution reveals fluorine's unique advantages over heavier halogens:

Table 3: Positional Halogen Effects on Pyrrolo[3,2-c]pyridine Bioactivity

PositionHalogenHeLa IC₅₀ (μM)log PTubulin Inhibition at 5 μM (%)Key Interactions
C7F0.12 ± 0.021.8698Halogen bond with Alaβ250, hydrophobic contact with Leuβ248
C7Cl0.49 ± 0.122.3585Steric clash with Valβ238, weaker halogen bonding
C7Br0.90 ± 0.202.5872Excessive van der Waals radius disrupts binding pocket
C6F1.36 ± 0.371.8445Misalignment with halogen bonding partners
C5F1.61 ± 0.361.8238Distal to key interaction residues

Fluorine consistently outperforms chlorine and bromine isosteres due to its optimal van der Waals radius (1.47 Å versus 1.75 Å for Cl), enabling deeper penetration into the narrow colchicine binding cleft without steric hindrance [5] [9]. Additionally, fluorine's high electronegativity (3.98 Pauling scale) enhances dipole-dipole interactions while avoiding the metabolic liabilities associated with carbon-chlorine bonds, which are susceptible to glutathione-mediated dehalogenation. The 7-fluoro derivative also exhibits superior CNS multiparameter optimization scores (MPO = 5.2) compared to chloro (MPO = 4.1) and bromo (MPO = 3.8) analogs, making it particularly valuable in neuro-oncology applications [10].

Properties

CAS Number

1190315-04-8

Product Name

7-Fluoro-1H-pyrrolo[3,2-C]pyridine

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H

InChI Key

NZTLFCZYNVBVKQ-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=NC=C21)F

Canonical SMILES

C1=CNC2=C(C=NC=C21)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.